molecular formula C16H16N4O B2786788 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea CAS No. 1206998-51-7

1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea

Cat. No.: B2786788
CAS No.: 1206998-51-7
M. Wt: 280.331
InChI Key: PKNRYSARMRPZRZ-UHFFFAOYSA-N
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Description

1-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-ethylurea is a heterocyclic urea derivative featuring a benzodiazolylphenyl core linked to an ethylurea group. The ethylurea substituent introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets. This compound is of interest in drug discovery for its structural versatility, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-2-17-16(21)18-12-9-7-11(8-10-12)15-19-13-5-3-4-6-14(13)20-15/h3-10H,2H2,1H3,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNRYSARMRPZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-(1H-benzo[d]imidazol-2-yl)aniline and ethyl isocyanate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

    Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

    Isolation and Purification: The product is isolated by filtration or extraction and purified using recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or alkylating agents.

    Hydrolysis: Hydrolysis of the urea moiety can be achieved using acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. Its benzimidazole core is known to interact with various biological targets, making it a valuable scaffold for drug design.

    Material Science: The compound is explored for its optoelectronic properties, including its use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to form stable complexes with metals makes it useful in the development of advanced materials.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules. Its stability and reactivity make it suitable for various industrial applications, including the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as protein kinases and topoisomerases, which play crucial roles in cell signaling and DNA replication. The benzimidazole core interacts with the active sites of these enzymes, leading to the inhibition of their activity and subsequent therapeutic effects.

In material science, the compound’s optoelectronic properties are attributed to its ability to absorb and emit light efficiently. The presence of the benzimidazole ring enhances its electronic properties, making it suitable for use in electronic devices.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
1-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-ethylurea Benzodiazole 4-phenyl, ethylurea 232.13 High hydrogen-bonding potential
1-(1,3-Benzothiazol-2-yl)-3-ethylurea Benzothiazole Ethylurea 221.28 Enhanced lipophilicity
1-(1-Ethylbenzimidazol-2-yl)-3-(2-methoxyphenyl)urea Benzimidazole Ethyl, 2-methoxyphenyl 310.36 Electron-donating methoxy group
(E)-Triazole-phenylurea derivative Triazole Trifluoromethoxyphenyl, imidazoline ~450 (estimated) High metabolic stability
1-(4-Methylbenzoyl)-3-thiadiazolylurea Thiadiazole 4-Pyridyl, methylbenzoyl ~300 (estimated) Polarizable sulfur-nitrogen system

Biological Activity

1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea is C15H16N4O. The structure features a benzodiazole moiety which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to benzodiazoles. For instance, derivatives of benzodiazole have been shown to exhibit significant cytotoxicity against various cancer cell lines. Research indicates that such compounds can inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Benzodiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.2Apoptosis induction
Compound BMCF-73.8Cell cycle arrest
1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylureaA549TBDTBD

Antimicrobial Activity

Benzodiazole derivatives have also been investigated for their antimicrobial properties. Studies have reported varying degrees of activity against bacterial strains and fungi, suggesting that modifications in the benzodiazole structure can enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli12 µg/mL
Compound DS. aureus8 µg/mL
1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylureaTBDTBD

The biological activity of 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
  • Receptor Modulation : Some derivatives act as modulators of specific receptors, influencing cellular signaling pathways.
  • DNA Interaction : The ability to intercalate into DNA or bind to DNA-related proteins has been noted, leading to disruption in replication and transcription processes.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of benzodiazole derivatives, including 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea. The results indicated a promising cytotoxic effect on A549 lung cancer cells with an IC50 value that warranted further exploration in vivo.

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives were tested against resistant strains of bacteria. The findings suggested that modifications in the side chains significantly enhanced the antimicrobial potency.

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